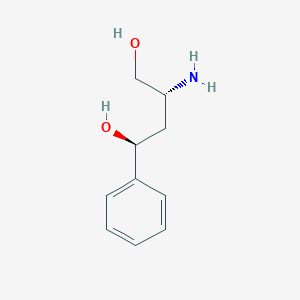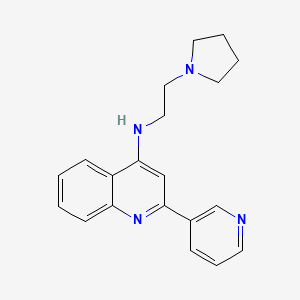
2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with pyridine and pyrrolidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry techniques and the use of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions could target the nitrogen-containing groups, potentially converting them to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, these compounds might be explored for their potential therapeutic effects, such as anti-inflammatory,
特性
分子式 |
C20H22N4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-pyridin-3-yl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-2-8-18-17(7-1)20(22-10-13-24-11-3-4-12-24)14-19(23-18)16-6-5-9-21-15-16/h1-2,5-9,14-15H,3-4,10-13H2,(H,22,23) |
InChIキー |
AWUARPNVYABWBW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


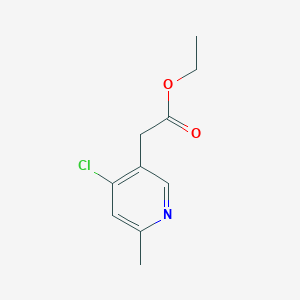
![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
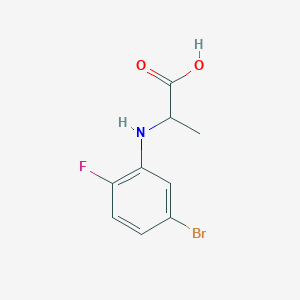
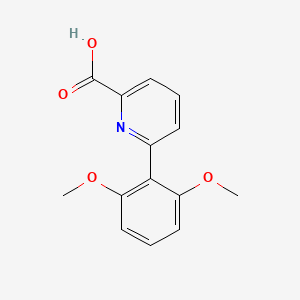
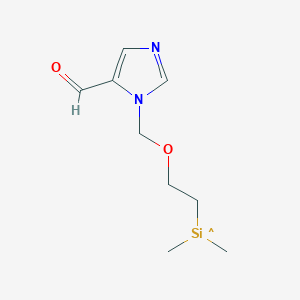
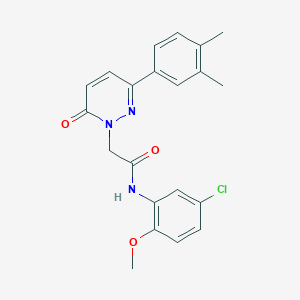
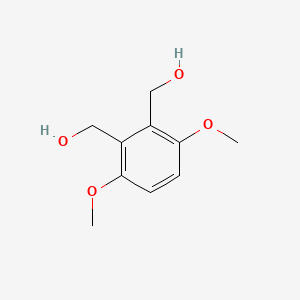
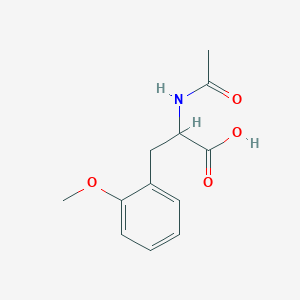

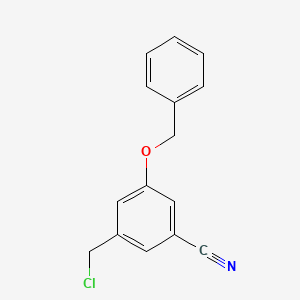

![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
